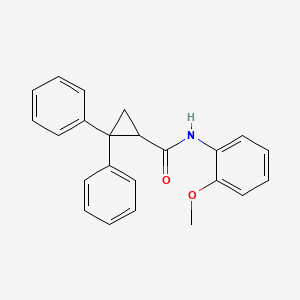
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide, also known as MDPC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic properties. MDPC is a unique molecule with a cyclopropane ring, which makes it structurally distinct from other compounds.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system is responsible for regulating various physiological processes, including pain, inflammation, and mood. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide is believed to interact with the CB1 receptor, which is responsible for regulating pain and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been found to have anti-tumor properties, making it a potential candidate for cancer treatment. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its high yield during synthesis. Additionally, it has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relievers. However, one of the limitations of using N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide. One potential direction is the development of new pain relievers based on the structure of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide and how it interacts with the endocannabinoid system. Further studies are also needed to determine the potential use of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in treating addiction and cancer. Overall, N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has shown significant potential for the development of new therapeutic agents and warrants further investigation.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-methoxybenzoyl chloride with diphenylcyclopropanecarboxylic acid in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this reaction is relatively high, making it an efficient method for synthesizing N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has shown potential therapeutic properties in various scientific research studies. It has been found to possess analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relievers. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs. Additionally, it has been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-21-15-9-8-14-20(21)24-22(25)19-16-23(19,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,19H,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIGORWJCPJZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

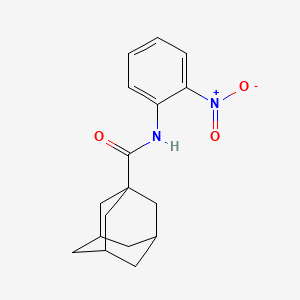
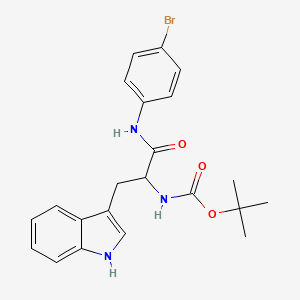
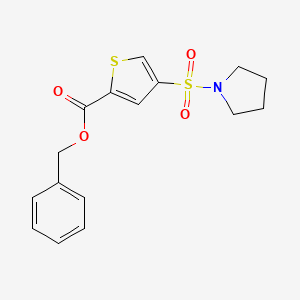
![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)
![9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)
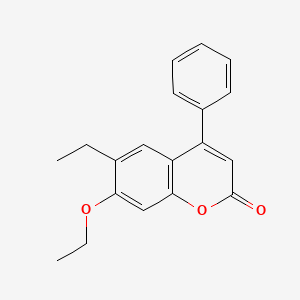
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)

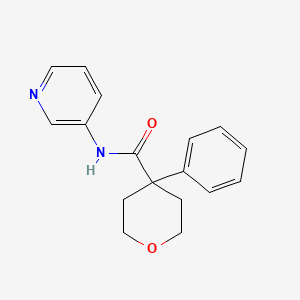
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)